molecular formula C6H12O7 B096483 Ammonium gluconate CAS No. 19222-41-4

Ammonium gluconate

Cat. No.: B096483
CAS No.: 19222-41-4
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Description

Ammonium gluconate (C₆H₁₅NO₇, molar mass: 213.19 g/mol) is the ammonium salt of D-gluconic acid, classified as an anionic surfactant and carbohydrate derivative . It is identified by CAS numbers 19222-41-4 and 10361-31-6, with EINECS identifiers 233-787-6 and 242-892-5. Structurally, it contains four stereocenters and is soluble in aqueous environments, making it suitable for industrial and biological applications. Its roles span catalysis, microbial metabolism modulation, and use as a nitrogen source in fermentation processes .

Preparation Methods

Fermentation-Based Synthesis

Substrate Preparation: Starch Hydrolysis

The fermentation route often begins with starch hydrolysate derived from agricultural byproducts such as cull potatoes. Acidic or enzymatic hydrolysis converts starch into glucose, a critical precursor.

Acidic Hydrolysis :
Using 4% (v/v) hydrochloric acid at 90°C for 45 minutes, potato starch achieves 85.2% saccharification efficiency, yielding a glucose-rich substrate .

Enzymatic Hydrolysis :
Glucoamylase from Aspergillus niger hydrolyzes starch at 25°C and pH 4.0, achieving 83.2% efficiency within 30 minutes . This method avoids byproduct formation, making it preferable for high-purity glucose solutions .

Fermentation Process

Aspergillus niger converts glucose to gluconic acid under aerobic conditions. Key parameters include:

  • Glucose Concentration : 25–35% (w/v)

  • Temperature : 28–32°C

  • pH : 6.5–8.0 (controlled via liquid ammonia addition)

  • Aeration : 1–1.5 vvm (volume per volume per minute)

  • Agitation : 150–220 rpm

The fermentation terminates when residual glucose drops to 0.1–0.3%, ensuring maximal conversion .

Neutralization and Downstream Processing

Gluconic acid is neutralized with liquid ammonia (30–50°C, pH 8.0), forming this compound. Post-treatment steps include:

  • Vacuum Concentration : Density adjusted to 1.3–1.4 g/cm³

  • Crystallization : Cooling to 10–15°C to precipitate crystals

  • Drying : Spray-drying or oven-drying at 60–80°C

This method yields a product with 92–95% purity, suitable for industrial applications .

Catalytic Oxidation Synthesis

Reaction Conditions

Refined glucose (20–35% w/v) undergoes oxidation using a palladium catalyst in a stainless steel reactor. Key parameters:

  • Catalyst : Palladium (0.5–1.0% w/w of glucose)

  • Temperature : 50–70°C

  • Pressure : 2–3 bar (air or oxygen)

  • Reaction Time : 4–6 hours

The oxidation converts glucose to gluconic acid, which is immediately neutralized with liquid ammonia .

Neutralization and Purification

Post-oxidation, the solution is adjusted to pH 8.0 with ammonia. Purification mirrors the fermentation route, with crystallization yields reaching 88–90% .

Acidic Hydrolysis and Direct Neutralization

Gluconic Acid Production

Pre-formed gluconic acid (50% solution, density 1.24 g/cm³) is neutralized with liquid ammonia at 30–50°C and pH 8.0. The reaction avoids fermentation or oxidation steps, simplifying production .

Industrial Adaptation

For large-scale operations, spray-drying bypasses crystallization, producing amorphous this compound with 89–91% purity .

Comparative Analysis of Preparation Methods

Parameter Fermentation Catalytic Oxidation Direct Neutralization
Raw Material Starch/GlucoseRefined GlucoseGluconic Acid
Reaction Time 24–48 hours4–6 hours1–2 hours
Temperature 28–32°C50–70°C30–50°C
Yield 92–95%88–90%89–91%
Cost LowModerateHigh
Byproducts Microbial biomassTrace catalyst residuesNone

Key Findings :

  • Fermentation is cost-effective but time-consuming.

  • Catalytic oxidation offers speed but requires expensive catalysts.

  • Direct neutralization is limited by gluconic acid availability .

Industrial-Scale Production Considerations

Substrate Optimization

Starch hydrolysate from cull potatoes reduces raw material costs by 20–30% compared to refined glucose .

Energy Efficiency

Spray-drying consumes 15–20% less energy than crystallization, making it favorable for high-volume production .

Quality Control and Analytical Methods

  • Titration : EDTA complexometric titration detects residual metals (e.g., Ca²⁺, Zn²⁺) .

  • HPLC : Quantifies organic impurities (glucono-δ-lactone, glucose) with ≤0.5% acceptable limits .

  • FT-IR : Confirms absence of unreacted gluconic acid (peak at 1700 cm⁻¹) .

Emerging Trends and Innovations

Recent advances focus on immobilizing Aspergillus niger cells to enhance fermentation efficiency and integrating continuous bioreactors to reduce batch times. Catalytic methods are exploring non-precious metal catalysts to lower costs .

Chemical Reactions Analysis

Types of Reactions

Ammonium gluconate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce gluconic acid and other oxidation products.

    Reduction: It can be reduced to form different derivatives of gluconic acid.

    Substitution: this compound can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various metal salts can be used to replace the ammonium ion with other cations.

Major Products

The major products formed from these reactions include gluconic acid, metal gluconates, and other gluconate derivatives.

Scientific Research Applications

Agricultural Applications

Fertilizer and Biostimulant
Ammonium gluconate serves as an effective fertilizer, providing both nitrogen and organic carbon sources that enhance soil fertility. It has been shown to improve seed germination and plant growth under stress conditions such as salinity. In studies involving maize seedlings, this compound-treated plants exhibited improved physiological responses, including enhanced chlorophyll content and root activity under salt stress .

Case Study: Maize Seedlings Under Salt Stress
A study investigated the effects of exogenous this compound on maize seedlings subjected to sodium chloride stress. The results indicated that this compound improved ion flux and antioxidant enzyme activity, contributing to better growth performance compared to untreated controls .

Food Science

Enzymatic Applications
this compound acts as a substrate for enzymes involved in starch metabolism, such as α-amylase and glucoamylase. This property is particularly useful in the food industry for the treatment of potato starch wastewater, where it aids in the liquefaction and saccharification processes .

Pharmaceutical Applications

Potential Drug Formulation Component
Research explores the potential of this compound in pharmaceutical formulations due to its low toxicity and ability to enhance drug solubility. Its role as a chelating agent may also facilitate the delivery of metal-based drugs .

Industrial Applications

Corrosion Inhibition
this compound has been identified as an effective corrosion inhibitor in industrial settings. It can be used in cooling water systems to mitigate metal oxidative corrosion. Studies have demonstrated that it exhibits synergistic effects when combined with other inhibitors like sodium benzoate, significantly enhancing corrosion resistance .

Case Study: Corrosion Resistance in Cooling Systems
In one experiment, this compound was tested for its effectiveness in reducing corrosion rates in carbon steel exposed to aerated tap water. The results showed a substantial decrease in corrosion rates when this compound was used in conjunction with other inhibitors .

Environmental Applications

Wastewater Treatment
The ability of this compound to facilitate starch hydrolysis makes it valuable in wastewater treatment processes, particularly for starch-rich effluents from food processing industries . Its application can lead to more efficient bioconversion processes and reduced environmental impact.

Mechanism of Action

The mechanism of action of ammonium gluconate involves its ability to chelate metal ions, which can affect various biochemical and chemical processes. In biological systems, it can influence enzyme activity and microbial growth by providing a readily available carbon source. The molecular targets and pathways involved include metal ion transporters and metabolic pathways related to gluconate metabolism .

Comparison with Similar Compounds

Detailed Comparative Analysis

Ammonium Gluconate vs. Calcium Gluconate

  • Structural Differences: Calcium gluconate contains a divalent Ca²⁺ ion, contributing to its higher molar mass (430.4 g/mol) compared to this compound’s monovalent NH₄⁺ .
  • Applications: Calcium gluconate is widely used in medical settings for treating hypocalcemia, whereas this compound serves as a nitrogen reservoir in microbial cultures. In Streptomyces lincolnensis fermentations, calcium gluconate enhances lincomycin A yield by improving nitrogen utilization, while this compound accumulates in C.

This compound vs. Sodium Gluconate

  • Functionality : Sodium gluconate excels in chelating metal ions, making it effective in preventing calcium carbonate scaling in industrial water systems. This compound, however, acts as a surfactant and ammonia reservoir in catalytic reactions. For example, in Biginelli adduct synthesis, excess ammonia is required to counteract this compound’s high thermal stability, unlike sodium gluconate, which lacks such reactivity .

This compound vs. Ammonium Acetate

  • Thermal Stability : this compound exhibits superior thermal stability, retaining integrity at 80°C, whereas ammonium acetate decomposes under similar conditions. This property makes this compound preferable in high-temperature reactions, such as sustained ammonia release in organic synthesis .

This compound vs. Magnesium Gluconate

  • Industrial Relevance: Magnesium gluconate is utilized in nutraceuticals for its magnesium content, while this compound’s ammonium ion supports microbial growth. In Pseudomonas putida strains, this compound production correlates with reduced polyhydroxyalkanoate (PHA) synthesis, highlighting its role in carbon overflow pathways .

Research Findings and Industrial Implications

Microbial Metabolism and Fermentation

salexigens, this compound accumulation (up to 5 g/L) coincides with metabolic overflow, reducing biomass yield. Conversely, calcium gluconate enhances antibiotic production in Streptomyces by optimizing nitrogen assimilation, demonstrating the compound-specific effects of gluconate salts .

Biological Activity

Ammonium gluconate is a compound formed from the reaction of gluconic acid and ammonium ions, represented by the molecular formula C₆H₁₁O₇NH₄. This white crystalline salt is highly soluble in water and has garnered attention for its diverse biological activities, particularly in agriculture, microbiology, and human health.

This compound is synthesized through the oxidation of glucose, resulting in gluconic acid, which then reacts with ammonia. The general reaction can be summarized as follows:

GlucoseoxidationGluconic Acid+AmmoniaAmmonium Gluconate\text{Glucose}\xrightarrow{\text{oxidation}}\text{Gluconic Acid}+\text{Ammonia}\rightarrow \text{this compound}

This compound is recognized for its low toxicity and is generally considered safe for various applications, although it can cause mild irritation upon direct contact.

1. Agricultural Applications

This compound has been identified as a potent biostimulant in agriculture. Its biological activities include:

  • Seed Germination Enhancement : It softens seed coats, facilitating water uptake and improving germination rates. Studies have shown that seeds treated with this compound exhibit improved germination compared to untreated controls.
  • Stimulation of Enzymatic Activity : It enhances the activity of α-amylase, an enzyme critical for starch breakdown during seed germination.
  • Stress Resistance : this compound has been shown to improve plant growth under stress conditions such as salinity. It aids in nutrient absorption by facilitating ion flux across plant membranes, thereby enhancing overall plant health .

2. Microbial Interactions

Research on Corynebacterium glutamicum indicates that ammonium limitation leads to significant metabolic changes within the organism. When exposed to this compound, this bacterium exhibits alterations in gene expression related to nitrogen assimilation and amino acid biosynthesis, suggesting its role in microbial metabolism .

Table 1: Gene Expression Changes in Corynebacterium glutamicum

Gene CategoryNumber of Altered Genes
Transport Proteins285
Nitrogen Metabolism74
Energy GenerationVariable
Protein TurnoverVariable

3. Human Health Implications

While primarily studied in agricultural contexts, this compound's metabolic pathways are also relevant to human health. Research indicates that gluconate metabolism can influence anabolic pathways linked to the hexose monophosphate shunt (HMS), which is crucial for cellular metabolism .

Case Study 1: this compound as a Biostimulant

A study investigated the effects of different concentrations of this compound on plant growth under saline conditions. The results indicated that a concentration of 3.2 g/L significantly improved chlorophyll content and fresh weight compared to controls.

Table 2: Effects of this compound on Plant Growth

Concentration (g/L)Chlorophyll Content (mg/g)Fresh Weight (g)
Control0.510
1.60.712
3.21.218

Case Study 2: Microbial Adaptation to Ammonium Limitation

In a controlled study on Corynebacterium glutamicum, researchers found that exposure to this compound resulted in a rearrangement of cellular transport mechanisms and metabolic pathways, highlighting its potential role in microbial biotechnology .

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for ammonium gluconate, and how can purity be validated?

this compound is typically synthesized via neutralization of gluconic acid with ammonium hydroxide. Critical steps include pH control (maintained at ~7.5–8.0) to ensure complete neutralization and avoid byproducts like ammonium salts of partial oxidation products. Purity validation involves:

  • Titration : Use EDTA complexometric titration to quantify residual metal ions (e.g., Zn²⁺, Ca²⁺) from precursor salts .
  • Spectroscopy : FT-IR to confirm the absence of unreacted gluconic acid (peaks at 1700 cm⁻¹ for carboxylic acid) and NMR for structural verification (e.g., absence of α-hydroxy acid impurities) .
  • HPLC : Reverse-phase chromatography with a refractive index detector to assess organic impurities (e.g., glucose, glucono-δ-lactone) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., microbial cultures)?

  • Ion Chromatography (IC) : Separates gluconate anions (retention time ~8–10 min) from interfering compounds like lactate or acetate using a carbonate/bicarbonate eluent .
  • Enzymatic Assays : Gluconate kinase (EC 2.7.1.12) coupled with NADH oxidation can quantify gluconate in biological samples, with detection limits of 0.1–1.0 mM .
  • Gravimetric Analysis : Precipitation with calcium chloride to form calcium gluconate, followed by drying and weighing (requires correction for co-precipitated ions) .

Q. How does this compound’s hygroscopicity impact experimental design in formulation studies?

this compound’s hygroscopic nature necessitates:

  • Controlled Storage : Anhydrous conditions (desiccators with silica gel) to prevent water absorption, which alters stoichiometry in reactions .
  • Karl Fischer Titration : Pre-experiment moisture quantification to standardize starting material .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to assess hygroscopicity-driven changes in crystallinity via XRD .

Advanced Research Questions

Q. How can this compound optimize nitrogen metabolism in microbial fermentation processes?

this compound serves as a dual carbon/nitrogen source in fermentations. For example, in Streptomyces lincolnensis, gluconate enhances nitrogen uptake by maintaining intracellular ammonium ion pools (~100 mg/L vs. 300 mg/L in controls), promoting antibiotic biosynthesis . Key considerations:

  • Feed Strategy : Pulsed addition (1.5–2.0 g/L) to prevent catabolite repression of gluconate kinase .
  • Enzyme Activity Profiling : Monitor EMP pathway enzymes (e.g., glucokinase) to rule out metabolic bottlenecks .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under varying pH conditions?

Discrepancies in stability studies (e.g., degradation at pH <3 vs. pH 5–7) may arise from:

  • Lactonization Kinetics : Gluconic acid forms lactones in acidic conditions, altering degradation pathways. Use pH-stat titration to track lactone formation rates .
  • Ionic Strength Effects : High salt concentrations (e.g., in buffer systems) accelerate decomposition. Compare degradation in phosphate vs. citrate buffers .
  • Advanced Analytics : LC-MS to identify degradation products (e.g., 2-ketogluconate) and differentiate pH-dependent pathways .

Q. How does this compound interact with metal ions in catalytic systems, and how can these interactions be characterized?

this compound chelates divalent metals (e.g., Ca²⁺, Zn²⁺), influencing catalytic activity in enzymes or nanomaterials. Methodological insights:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (e.g., Kd ~10⁻⁴ M for Zn²⁺) and stoichiometry .
  • Electrochemical Analysis : Cyclic voltammetry to study metal-gluconate complex redox behavior (e.g., shifts in oxidation peaks for Fe³⁺/Fe²⁺ systems) .
  • Molecular Dynamics (MD) Simulations : Model coordination geometries (e.g., octahedral vs. tetrahedral) to predict stability under experimental conditions .

Q. Methodological Best Practices

  • Contamination Mitigation : Use ultrapure water (resistivity ≥18 MΩ·cm) to avoid interference from trace metals in spectroscopic analyses .
  • Data Reproducibility : Include internal standards (e.g., deuterated gluconate for NMR) and triplicate runs for kinetic studies .
  • Ethical Compliance : Adhere to institutional guidelines for disposal, as this compound may promote algal growth in aquatic systems .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
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InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1
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InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
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Molecular Formula

C6H12O7
Record name GLUCONIC ACID
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Related CAS

124423-64-9, Array
Record name D-Gluconic acid, homopolymer
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DSSTOX Substance ID

DTXSID8027169, DTXSID8042000
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Molecular Weight

196.16 g/mol
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Physical Description

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER.
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Record name GLUCONIC ACID
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Solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good)
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Density

1.24 @ 25 °C/4 °C, 1.23 g/cm³
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Color/Form

NEEDLES FROM ETHANOL & ETHER, CRYSTALS

CAS No.

526-95-4, 133-42-6
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Record name GLUCONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GLUCONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738
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Explanation Creative Commons CC BY 4.0

Melting Point

131 °C, 113 - 118 °C
Record name GLUCONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GLUCONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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